molecular formula C19H22ClN3O2S2 B2834822 (E)-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1052530-81-0

(E)-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride

Cat. No. B2834822
M. Wt: 423.97
InChI Key: DIOHILNSWLBSTO-BXTVWIJMSA-N
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Description

This compound appears to be a complex organic molecule that contains several functional groups, including a dimethylamino group, a methoxy group, a benzothiazole ring, a thiophene ring, and an acrylamide group. These functional groups could potentially confer a variety of chemical properties to the molecule.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. However, without specific literature or experimental data, it’s difficult to propose a detailed synthesis route.



Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would be quite complex. It would likely exhibit a combination of the properties of its constituent functional groups.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the acrylamide group could potentially undergo polymerization reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of polar functional groups like the dimethylamino and acrylamide groups would likely make it polar and potentially soluble in polar solvents.


Scientific Research Applications

Heterocyclic Compound Synthesis

  • Synthesis of Novel Compounds : This compound has been used in the synthesis of novel heterocyclic compounds like benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines. These compounds have shown potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

  • Synthesis of Substituted Quinolinones : It has been utilized in the synthesis of 3-heterocyclic quinolinones. This process involved treatment with acetic acid and thionyl chloride, leading to various novel quinolinones (Abass et al., 2013).

Pharmacological Studies

  • Potential Antitumor Agents : Research has demonstrated its application in the design and synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents (Nassar et al., 2015).

  • Antimicrobial Activity : Schiff base ligands derived from thiazole, including this compound, have been synthesized and tested for antimicrobial activity, showing moderate effectiveness against certain bacteria and fungi (Vinusha et al., 2015).

Chemical Reactivity and Applications

  • Behavior Towards Nitrogen Nucleophiles : Studies have been conducted on its reactivity with various nitrogen nucleophiles, leading to the formation of diverse heterocyclic compounds (Bondock et al., 2011).

  • Cytotoxicity of Derivatives : Synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives derived from this compound have been explored for their cytotoxicity against certain cancer cells (Hassan et al., 2014).

Safety And Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The potential applications and future directions for this compound would depend heavily on its specific properties and the context in which it’s being used.


Please note that this is a very general analysis based on the compound’s name alone. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed. If you have any more information about this compound, feel free to share!


properties

IUPAC Name

(E)-N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S2.ClH/c1-21(2)10-11-22(18(23)9-7-15-5-4-12-25-15)19-20-16-13-14(24-3)6-8-17(16)26-19;/h4-9,12-13H,10-11H2,1-3H3;1H/b9-7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOHILNSWLBSTO-BXTVWIJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C=CC3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)/C=C/C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride

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